molecular formula C10H8N2O2 B1448007 2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde CAS No. 1820638-81-0

2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde

Cat. No. B1448007
CAS RN: 1820638-81-0
M. Wt: 188.18 g/mol
InChI Key: QKOWJQXUBBJHPU-UHFFFAOYSA-N
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Description

“2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are well-known for their therapeutic potential. They form the core structure of various pharmacologically active molecules. The compound can be utilized in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . Its structural similarity to other bioactive imidazoles suggests its potential use in creating novel medications.

Antimicrobial Agents

The imidazole ring is a common feature in compounds with antimicrobial activity. This compound could be investigated for its efficacy against a range of pathogens, including Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes . It may serve as a scaffold for developing new antimicrobial agents .

Metal Ion Detection and Extraction

Imidazole derivatives have found applications in the extraction and spectrophotometric determination of metal ions . The compound’s ability to chelate metal ions can be harnessed for detecting and quantifying metal concentrations in various samples, which is crucial in environmental monitoring and industrial processes .

Organic Synthesis

The imidazole ring is a key component in functional molecules used in everyday applications. The compound could be involved in the regiocontrolled synthesis of substituted imidazoles, contributing to the development of materials with specific properties .

Antiprotozoal and Antibacterial Therapies

Given the historical success of imidazole derivatives like metronidazole in treating protozoal infections, this compound could be explored for its antiprotozoal and antibacterial activities. It might offer a new avenue for treating infections resistant to current therapies .

Chemotherapeutic Research

Imidazole derivatives have been used in chemotherapy for conditions like Hodgkin’s disease . The compound’s structural framework could be pivotal in designing new chemotherapeutic agents, potentially offering improved efficacy and reduced side effects .

Future Directions

The broad range of chemical and biological properties of imidazole has led to its use in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

2-oxo-5-phenyl-1,3-dihydroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-6-8-9(12-10(14)11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWJQXUBBJHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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